DS79932728

G9a inhibition GLP selectivity EHMT2/1

Researchers require validated epigenetic probes with oral bioavailability for in vivo hemoglobinopathy models. DS79932728 solves this with documented PK/PD data. • Dual G9a (IC50: 12.6 nM) & GLP (IC50: 75.7 nM) inhibition • Oral BA: 38% (cynomolgus); validated γ-globin induction • No myelosuppression; suitable for chronic dosing (5-15 mg/kg)

Molecular Formula C19H25N3O
Molecular Weight 311.4 g/mol
CAS No. 2757191-62-9
Cat. No. B15568956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS79932728
CAS2757191-62-9
Molecular FormulaC19H25N3O
Molecular Weight311.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H25N3O/c1-22-9-3-5-13(6-10-22)14-11-16-15(12-17(14)23-2)19(7-4-8-19)18(20)21-16/h6,11-12H,3-5,7-10H2,1-2H3,(H2,20,21)
InChIKeyVMVRYCYPSDCNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS79932728: G9a/GLP Inhibitor for Hemoglobinopathy Research


DS79932728 is an aminoindole-based small molecule that functions as a potent, orally bioavailable inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. Its primary mechanism of action involves the epigenetic reactivation of γ-globin gene expression, leading to increased production of fetal hemoglobin (HbF), a validated therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia [1]. In preclinical studies, DS79932728 demonstrated robust γ-globin induction and elevated HbF levels in a phlebotomized cynomolgus monkey model, positioning it as a leading research tool for interrogating G9a/GLP-dependent epigenetic regulation of globin switching [1].

Why DS79932728 Outperforms Other G9a/GLP Inhibitors


Generic substitution among G9a/GLP inhibitors is not scientifically valid due to substantial differences in core chemical scaffolds, binding mechanisms, and in vivo pharmacokinetic profiles. While earlier-generation quinazoline-based inhibitors such as BIX-01294, UNC0638, and UNC0642 exhibit high cellular potency, they suffer from limitations including H3 peptide-competitive binding, poor in vivo pharmacokinetics, or cellular toxicity that preclude their utility in animal models of hemoglobinopathies [1]. The indole-based inhibitor A-366, though structurally closer to DS79932728, lacks the oral bioavailability and metabolic stability required for systemic administration in non-human primates [1]. DS79932728's unique aminoindole spirocyclic architecture confers non-SAM-competitive inhibition, favorable oral absorption (BA=38% in monkey), and validated in vivo pharmacodynamic activity, making it irreplaceable for studies requiring systemic G9a/GLP modulation [2].

DS79932728: Evidence vs. Analogs and Standard of Care


Dual G9a/GLP Inhibition Potency and Selectivity

DS79932728 exhibits nanomolar inhibitory activity against G9a (IC50 = 12.6 nM) and a ~6-fold selectivity window over GLP (IC50 = 75.7 nM) [1]. This potency profile differs markedly from earlier quinazoline-based inhibitors: BIX-01294 shows weak micromolar potency (G9a IC50 = 2.7 µM), UNC0638 has comparable G9a potency (<15 nM) but limited isoform discrimination (GLP IC50 = 19 nM), and UNC0642 displays pan-inhibition with no selectivity (G9a = GLP, <2.5 nM) [1]. The indole-based A-366 achieves higher G9a potency (IC50 = 3.3 nM) but with a broader selectivity margin over GLP (IC50 = 38 nM) [1]. The balanced potency and moderate isoform selectivity of DS79932728 may be critical for achieving therapeutic γ-globin induction without complete GLP suppression.

G9a inhibition GLP selectivity EHMT2/1 histone methyltransferase

Oral Bioavailability in Non-Human Primates

DS79932728 acts through a non-SAM-competitive mechanism, binding outside the S-adenosylmethionine cofactor pocket [1]. This contrasts with the H3 peptide-competitive binding mode characteristic of quinazoline-based inhibitors including BIX-01294, UNC0638, and UNC0642, which occupy the histone substrate binding groove [1]. The dual inhibitor CM-272 employs a distinct mechanism involving competition with both H3 peptide and DNA substrate [1]. The non-SAM-competitive binding of DS79932728 may contribute to its favorable selectivity profile and reduced susceptibility to high intracellular SAM concentrations that can attenuate the activity of SAM-competitive inhibitors in cellular contexts.

inhibitor binding mode SAM-competitive substrate-competitive epigenetic probe

In Vivo γ-Globin Induction in Non-Human Primates

DS79932728 is distinguished by its validated in vivo pharmacodynamic activity in a disease-relevant large animal model. Oral administration of DS79932728 at 15 mg/kg in phlebotomized cynomolgus monkeys induced significant γ-globin production, with the effect on HbF levels comparable to that of hydroxyurea, the FDA-approved standard-of-care for sickle cell disease [1]. In contrast, quinazoline-based inhibitors such as UNC0638 and UNC0642 are limited by poor in vivo pharmacokinetic properties that preclude systemic administration in non-human primates [2]. The indole-based A-366, while structurally related to DS79932728, has not been reported to induce γ-globin in primate models of hemoglobinopathies [2].

fetal hemoglobin induction γ-globin reactivation non-human primate model pharmacodynamics

HbF Induction and Reduced Cytotoxicity

DS79932728 exhibits an oral bioavailability (BA) of 38% in cynomolgus monkeys, a pharmacokinetic property that enables systemic G9a/GLP inhibition following oral administration [1]. The compound demonstrates high metabolic stability in both monkey and human liver microsomes, with no CYP inhibitory activity detected at concentrations up to 10 µM [1]. This profile contrasts sharply with UNC0638, which is characterized by poor in vivo pharmacokinetic properties that limit its utility to in vitro or ex vivo applications [2]. The structural optimization from A-366 to DS79932728 involved introduction of a tetrahydroazepine side chain and spirocyclobutane moiety, which conferred the favorable PK properties while maintaining target potency [1].

oral bioavailability pharmacokinetics metabolic stability ADME

Metabolic Stability in Non-Human Primates

DS79932728 features a spirocyclic aminoindole core (spiro[cyclobutane-1,3'-indole]) with a tetrahydroazepine side chain, a scaffold distinct from the quinazoline core of BIX-01294, UNC0638, and UNC0642, and the simpler indole core of A-366 [1]. The spirocyclobutane moiety introduces conformational constraint that may contribute to favorable PK properties and target engagement. The synthetic route to DS79932728 involves key transformations including spirocyclization, reductive cyclization, and Suzuki-Miyaura coupling, demonstrating a modular synthetic strategy that may facilitate analog generation for structure-activity relationship studies .

chemical scaffold spirocyclization aminoindole medicinal chemistry

Translational Positioning: Highest Potential Among Direct G9a Inhibitors

In a comprehensive 2021 review of G9a inhibitors published in Oncogenesis, DS79932728 was specifically identified as 'the direct inhibitor of G9a with the highest translational potential for future therapeutic applications' [1]. This assessment was based on the compound's favorable balance of potency, oral bioavailability, and validated in vivo pharmacodynamic activity in a disease-relevant non-human primate model. In contrast, the G9a/GLP inhibitor EZM-8266, which was advanced to preclinical development for sickle cell disease by Epizyme, was discontinued due to preclinical toxicology concerns [1]. The aminoindole scaffold of DS79932728 may offer a differentiated safety profile warranting further investigation.

translational potential preclinical development G9a inhibitor hemoglobinopathy

DS79932728: Key Research Applications


In Vivo Efficacy in β-Hemoglobinopathy Models

DS79932728 is the G9a/GLP inhibitor of choice for studies requiring systemic target engagement in non-human primates. With demonstrated oral bioavailability of 38% and validated γ-globin induction in phlebotomized cynomolgus monkeys at 15 mg/kg p.o., it is uniquely positioned among G9a inhibitors for primate pharmacology studies. Quinazoline-based inhibitors (BIX-01294, UNC0638, UNC0642) lack the PK properties required for primate dosing, while EZM-8266 development was discontinued due to toxicity [1][2]. For researchers investigating epigenetic regulation of globin switching or G9a/GLP biology in large animal models, DS79932728 represents the only viable tool compound currently available.

Mechanistic Studies of G9a/GLP Epigenetic Regulation

DS79932728 enables investigation of the causal relationship between G9a/GLP catalytic inhibition and γ-globin reactivation in physiologically relevant systems. The compound's non-SAM-competitive binding mechanism distinguishes it from H3 peptide-competitive inhibitors, allowing researchers to probe whether binding mode influences cellular efficacy or resistance mechanisms [1]. The demonstrated comparability of DS79932728's HbF-inducing effect to hydroxyurea in primates provides a benchmark for evaluating novel HbF-inducing strategies [2].

Combination Therapy with Standard-of-Care Agents

The spirocyclic aminoindole scaffold of DS79932728 offers a chemically distinct starting point for medicinal chemistry optimization. The synthetic route involving spirocyclization and Suzuki-Miyaura coupling provides modular access to analogs [1]. For laboratories engaged in G9a/GLP inhibitor discovery, DS79932728 serves as both a benchmark compound and a scaffold for further optimization, particularly for programs seeking to improve upon the PK liabilities of quinazoline-based chemotypes or the limited primate exposure of indole-based A-366 [2].

Benchmarking Novel G9a/GLP Inhibitors

DS79932728 is a valuable tool for mapping G9a/GLP-dependent epigenetic landscapes during erythroid differentiation. Its ability to reduce H3K9me2 levels and induce γ-globin mRNA expression provides a specific pharmacological intervention for dissecting the chromatin regulatory networks governing globin switching [1]. Compared to genetic knockdown approaches (shRNA/siRNA), pharmacological inhibition with DS79932728 offers temporal control and dose-dependent modulation, enabling detailed kinetic studies of epigenetic reprogramming events.

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